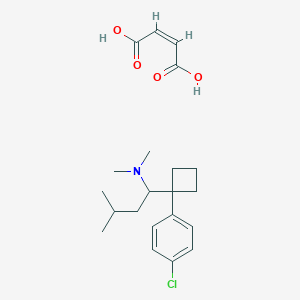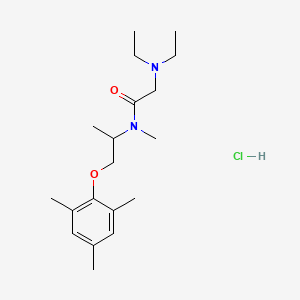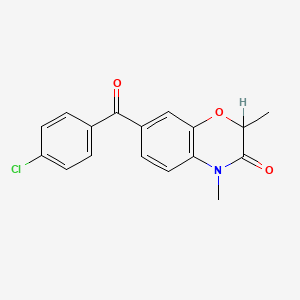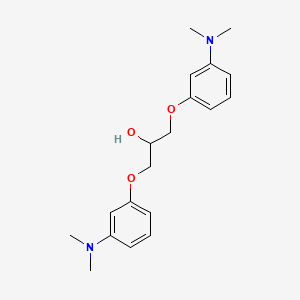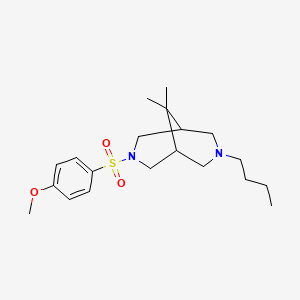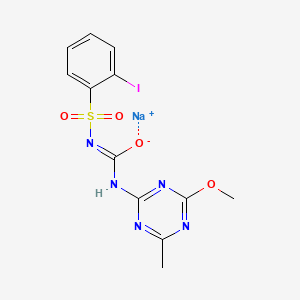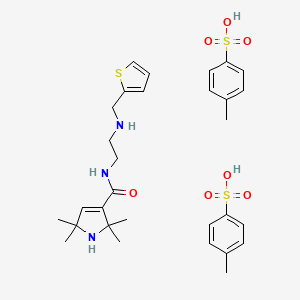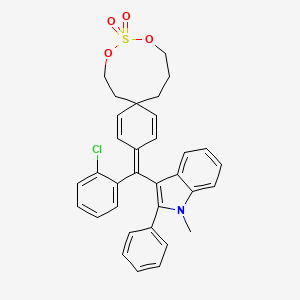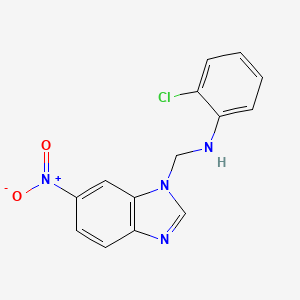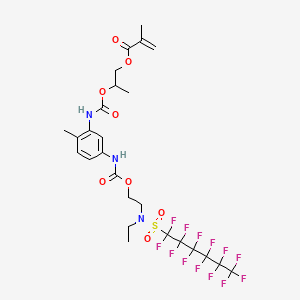
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methacrylate group, a tridecafluorohexyl chain, and multiple functional groups that contribute to its reactivity and versatility in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the tridecafluorohexyl sulphonyl amine, followed by its reaction with ethyl groups and subsequent incorporation into the methacrylate framework. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the compound’s structure and purity .
化学反応の分析
Types of Reactions
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Polymerization: The methacrylate group enables polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions.
科学的研究の応用
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in developing medical devices and coatings that resist biofouling and improve biocompatibility.
作用機序
The mechanism of action of 2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate involves its interaction with various molecular targets and pathways. The compound’s functional groups enable it to participate in chemical reactions that modify its structure and properties. For example, the methacrylate group can undergo polymerization, leading to the formation of polymers with specific characteristics. The tridecafluorohexyl chain contributes to the compound’s hydrophobicity and chemical resistance, making it suitable for applications that require these properties .
類似化合物との比較
Similar Compounds
2-{Ethyl[(tridecafluorohexyl)sulfonyl]amino}ethyl methacrylate: Shares similar structural features and properties, with applications in polymer synthesis and material science.
Methacrylate derivatives: Various methacrylate compounds with different functional groups, used in polymer chemistry and material science.
Uniqueness
2-((((5-(((2-(Ethyl((tridecafluorohexyl)sulphonyl)amino)ethoxy)carbonyl)amino)-2-methylphenyl)amino)carbonyl)oxy)propyl methacrylate is unique due to its combination of a methacrylate group, a tridecafluorohexyl chain, and multiple functional groups. This combination imparts distinct properties, such as enhanced hydrophobicity, chemical resistance, and versatility in various applications. Its ability to undergo polymerization and form high-performance polymers further distinguishes it from other similar compounds .
特性
CAS番号 |
68298-74-8 |
|---|---|
分子式 |
C26H28F13N3O8S |
分子量 |
789.6 g/mol |
IUPAC名 |
2-[[5-[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethoxycarbonylamino]-2-methylphenyl]carbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C26H28F13N3O8S/c1-6-42(51(46,47)26(38,39)24(33,34)22(29,30)21(27,28)23(31,32)25(35,36)37)9-10-48-19(44)40-16-8-7-14(4)17(11-16)41-20(45)50-15(5)12-49-18(43)13(2)3/h7-8,11,15H,2,6,9-10,12H2,1,3-5H3,(H,40,44)(H,41,45) |
InChIキー |
XCLCXQRFYCAXDN-UHFFFAOYSA-N |
正規SMILES |
CCN(CCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC(C)COC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


